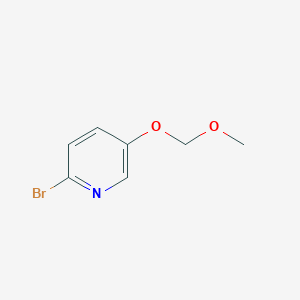

2-Bromo-5-(methoxymethoxy)pyridine

Description

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of natural and synthetic compounds. sigmaaldrich.com Its derivatives are integral to the function of numerous biologically active molecules and functional materials. The synthesis of substituted pyridines is, therefore, a central theme in organic chemistry. 2-Bromo-5-(methoxymethoxy)pyridine serves as a key player in this arena, providing a pre-functionalized pyridine ring that can be elaborated into more complex structures. Its utility lies in the ability to selectively introduce substituents at specific positions on the pyridine core, a critical aspect of designing molecules with desired properties.

The Role of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are indispensable tools in the synthetic chemist's arsenal. nih.gov The presence of a halogen atom, such as bromine, on the pyridine ring dramatically enhances its synthetic versatility. innospk.com The carbon-bromine bond can participate in a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. innospk.commdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks. innospk.com

Furthermore, the bromine atom can be displaced by various nucleophiles or can be involved in metal-halogen exchange reactions to generate organometallic pyridine derivatives. google.com This reactivity makes halogenated pyridines, including 2-Bromo-5-(methoxymethoxy)pyridine, crucial for the synthesis of polysubstituted pyridines that would be difficult to access through other means. The regioselectivity offered by the bromo-substituent is a key advantage in multi-step syntheses.

Strategic Importance of the Methoxymethoxy Protecting Group in Organic Synthesis

The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl and, in some cases, amino functionalities in organic synthesis. adichemistry.comchemistrytalk.orgyoutube.com Its primary role is to mask the reactivity of these functional groups while other chemical transformations are carried out on the molecule. adichemistry.com The MOM group is valued for its stability across a broad pH range (pH 4 to 12) and its inertness towards many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com

The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org Its removal, or deprotection, is generally achieved under acidic conditions, often by treatment with a strong acid in an alcohol solvent. adichemistry.comwikipedia.org This controlled installation and removal make the MOM group a strategic tool for orchestrating complex synthetic sequences. In the context of 2-Bromo-5-(methoxymethoxy)pyridine, the MOM group protects a hydroxyl group at the 5-position, allowing chemists to perform reactions at the 2-position (the bromo-substituted carbon) without interference from the hydroxyl group.

Overview of Current Research Trajectories Involving 2-Bromo-5-(methoxymethoxy)pyridine

Current research leverages the unique structural features of 2-Bromo-5-(methoxymethoxy)pyridine in the synthesis of a variety of target molecules. A significant area of application is in the development of novel pharmaceutical agents. For instance, it has been used as a key intermediate in the synthesis of compounds with potential therapeutic applications.

One notable application is in the synthesis of Perampanel, an anti-epileptic drug. A patent describes a synthesis method where 5-bromo-2-methoxypyridine (B44785) is converted to 2-methoxypyridine-5-boronic acid pinacol (B44631) ester, which is then reacted with a 2-halogenated pyridine to produce a Perampanel intermediate. google.com Another patent details a preparation method for 2-bromo-5-aldehyde pyridine starting from 2,5-dibromopyridine (B19318) via a Grignard reaction. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXPMKNOAIBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726400 | |

| Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886980-61-6 | |

| Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformative Chemistry of 2 Bromo 5 Methoxymethoxy Pyridine

Cross-Coupling Reactions of the Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group that enables a wide array of cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. 2-Bromo-5-(methoxymethoxy)pyridine serves as an effective substrate in several of these named reactions.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. libretexts.orgnih.gov For instance, 2-bromo-5-(methoxymethoxy)pyridine can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to yield the corresponding 2-aryl-5-(methoxymethoxy)pyridine derivatives. nih.govmdpi.com The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction provides a method for the vinylation of aryl halides. organic-chemistry.orgnih.govyoutube.com In this reaction, 2-bromo-5-(methoxymethoxy)pyridine can react with an alkene in the presence of a palladium catalyst and a base to form a substituted 5-(methoxymethoxy)pyridine with a new carbon-carbon double bond at the 2-position. nih.govodinity.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.org 2-Bromo-5-(methoxymethoxy)pyridine can be coupled with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, under palladium catalysis. wikipedia.org This reaction offers a broad substrate scope, although the toxicity of organotin reagents is a notable drawback. wikipedia.org

The Negishi reaction , which involves the coupling of an organozinc reagent with an organohalide, is another valuable tool for C-C bond formation. While specific examples with 2-bromo-5-(methoxymethoxy)pyridine are less commonly reported, the general principles of Negishi coupling are applicable.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-5-(methoxymethoxy)pyridine |

| Alkene | Pd(OAc)₂ / Base | 2-Vinyl-5-(methoxymethoxy)pyridine |

| Organostannane | Pd(PPh₃)₄ | 2-Substituted-5-(methoxymethoxy)pyridine |

Copper- and Nickel-Catalyzed Cross-Coupling Formations

While palladium catalysis is prevalent, copper and nickel catalysts offer alternative and sometimes advantageous routes for cross-coupling reactions.

Copper-catalyzed cross-coupling reactions , often referred to as Ullmann-type reactions, are particularly useful for forming carbon-heteroatom bonds, such as C-O and C-N bonds. mdpi.comescholarship.org Although less common for C-C bond formation with bromopyridines compared to palladium, copper catalysis can be employed for the coupling of 2-bromo-5-(methoxymethoxy)pyridine with various nucleophiles. rsc.orgtind.io

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, especially for challenging substrates. scholaris.canih.govnih.gov Nickel catalysts can effectively couple 2-bromopyridines with a range of partners, including alkyl halides in cross-electrophile coupling reactions. nih.govnih.gov These reactions often exhibit different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. wikipedia.org This reaction allows for the coupling of 2-bromo-5-(methoxymethoxy)pyridine with a wide variety of primary and secondary amines to produce the corresponding 2-amino-5-(methoxymethoxy)pyridine derivatives. nih.govresearchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and broad substrate scope. chemspider.comrsc.org

Organometallic Transformations via Bromine-Lithium Exchange and Grignard Formation

The bromine atom in 2-bromo-5-(methoxymethoxy)pyridine also serves as a handle for the generation of highly reactive organometallic intermediates, which can then be trapped with various electrophiles to introduce a wide range of functional groups.

Generation of Pyridyllithium and Pyridyl Grignard Reagents

Bromine-lithium exchange is a common method for generating organolithium species. Treatment of 2-bromo-5-(methoxymethoxy)pyridine with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the rapid and clean formation of 2-lithio-5-(methoxymethoxy)pyridine. acs.orgworktribe.comrsc.org This pyridyllithium reagent is a potent nucleophile.

Alternatively, a pyridyl Grignard reagent can be prepared by reacting 2-bromo-5-(methoxymethoxy)pyridine with magnesium metal. researchgate.netresearchgate.net The formation of the Grignard reagent, (5-(methoxymethoxy)pyridin-2-yl)magnesium bromide, can sometimes be facilitated by the use of an entrainer like ethyl bromide. researchgate.netresearchgate.net Purple light has also been shown to promote the coupling of bromopyridines with Grignard reagents. organic-chemistry.org

Electrophilic Quenching Reactions for Diverse Functionalization

Once generated, the pyridyllithium and pyridyl Grignard reagents can be reacted with a wide array of electrophiles to introduce diverse functional groups at the 2-position of the pyridine ring. nih.govmdpi.com This two-step sequence of metal-halogen exchange followed by electrophilic quench is a powerful strategy for the synthesis of highly functionalized pyridines.

For example, quenching the organometallic intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Reaction with carbon dioxide introduces a carboxylic acid group, while reaction with N,N-dimethylformamide (DMF) provides an aldehyde. google.com This versatility allows for the synthesis of a vast library of 2-substituted-5-(methoxymethoxy)pyridine derivatives.

Table 2: Examples of Electrophilic Quenching Reactions

| Organometallic Reagent | Electrophile | Product |

| 2-Lithio-5-(methoxymethoxy)pyridine | Aldehyde (RCHO) | 1-(5-(Methoxymethoxy)pyridin-2-yl)-1-alkanol |

| 2-Lithio-5-(methoxymethoxy)pyridine | Ketone (R₂CO) | 2-(5-(Methoxymethoxy)pyridin-2-yl)-2-alkanol |

| (5-(Methoxymethoxy)pyridin-2-yl)magnesium bromide | Carbon Dioxide (CO₂) | 5-(Methoxymethoxy)picolinic acid |

| (5-(Methoxymethoxy)pyridin-2-yl)magnesium bromide | N,N-Dimethylformamide (DMF) | 5-(Methoxymethoxy)picolinaldehyde |

Nucleophilic Substitution and Other Aromatic Transformations on the Pyridine Ring

The pyridine ring of 2-Bromo-5-(methoxymethoxy)pyridine is activated towards certain transformations due to the presence of the electron-withdrawing bromo group and the pyridine nitrogen. While classical nucleophilic aromatic substitution (SNAr) reactions directly on this compound are not extensively documented in readily available literature, the bromine atom at the 2-position is primarily displaced through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to building molecular complexity.

In a typical transformation, 2-Bromo-5-(methoxymethoxy)pyridine can be coupled with a variety of organometallic reagents. For instance, in the synthesis of novel inhibitors for the Notch signalling pathway, this pyridine derivative is a key intermediate. google.com Although the patent literature often describes the synthesis of the title compound, the subsequent steps to create more complex molecules frequently involve the substitution of the bromo group.

The reactivity of the closely related deprotected compound, 2-bromo-5-hydroxypyridine (B120221), in cross-coupling reactions further illustrates the synthetic potential at the C2 position. For example, it undergoes Suzuki coupling with boronic acids in the presence of a palladium catalyst. google.com Another notable transformation is the Negishi coupling, where 2-bromo-5-hydroxypyridine is reacted with an organozinc reagent, demonstrating the versatility of the bromo group for C-C bond formation.

Chemistry of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl function at the 5-position of the pyridine ring. This protection allows for selective reactions to be carried out at other sites of the molecule, particularly at the C2-bromo position.

The removal of the MOM group is a critical step in many synthetic sequences to unmask the hydroxyl group for further functionalization. This deprotection is typically achieved under acidic conditions. The specific conditions can be tailored to the sensitivity of the other functional groups present in the molecule.

| Reagent | Solvent | Conditions | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-Bromo-5-hydroxypyridine |

| Hydrochloric Acid (HCl) | Methanol (MeOH) or Water | Varies (e.g., 0°C to reflux) | 2-Bromo-5-hydroxypyridine |

| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) | Reflux | 2-Bromo-5-hydroxypyridine |

This table presents common deprotection strategies for the MOM group, leading to the formation of 2-Bromo-5-hydroxypyridine.

The choice of the deprotecting agent and conditions is crucial to ensure the selective cleavage of the MOM ether without affecting other parts of the molecule.

Once deprotected, the resulting 2-bromo-5-hydroxypyridine offers a new site for chemical modification at the hydroxyl group. This allows for the introduction of a variety of substituents through etherification or other reactions.

For instance, the hydroxyl group can be alkylated to introduce different side chains. In one documented procedure, 2-bromo-5-hydroxypyridine was treated with 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylic acid tert-butyl ester in the presence of cesium carbonate to yield the corresponding ether. This highlights the nucleophilic character of the phenoxide formed under basic conditions.

Furthermore, the hydroxyl group can influence the reactivity of the pyridine ring itself, although detailed studies on this aspect are not widely available.

Chemo- and Regioselectivity in Multi-functional Pyridine Systems

In a molecule with multiple reactive sites like 2-Bromo-5-(methoxymethoxy)pyridine, controlling the chemo- and regioselectivity of reactions is paramount for successful synthesis. The primary reactive centers are the C-Br bond, the MOM-protected hydroxyl group, and the pyridine nitrogen.

The chemoselectivity is often dictated by the choice of reagents and reaction conditions. For example, palladium-catalyzed cross-coupling reactions are highly selective for the C-Br bond, leaving the MOM ether and the pyridine ring intact. Conversely, strong acidic conditions will selectively cleave the MOM ether without affecting the C-Br bond.

Regioselectivity comes into play when considering reactions that could potentially occur at different positions on the pyridine ring. However, for 2-Bromo-5-(methoxymethoxy)pyridine, the substitution pattern largely directs the reactivity. The bromine at the 2-position is the most common site for substitution reactions.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically elucidating the reaction pathways for 2-Bromo-5-(methoxymethoxy)pyridine are not extensively reported in the scientific literature. However, the mechanisms of the key reactions it undergoes, such as Suzuki and Negishi couplings, are well-established for related aryl halides.

The catalytic cycle for a palladium-catalyzed cross-coupling reaction involving 2-Bromo-5-(methoxymethoxy)pyridine is presumed to follow the general mechanism. This cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the pyridine to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., from a boronic acid or an organozinc reagent) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While specific intermediates for reactions with 2-Bromo-5-(methoxymethoxy)pyridine have not been isolated and characterized in published studies, their existence is inferred from the large body of work on palladium-catalyzed reactions.

Kinetic and Thermodynamic Studies of Reaction Pathways

A comprehensive review of the scientific literature reveals a notable scarcity of specific kinetic and thermodynamic data for the reaction pathways of 2-Bromo-5-(methoxymethoxy)pyridine. Detailed quantitative studies focusing on the reaction rates, activation energies, and thermodynamic parameters for this particular compound are not extensively reported. However, by examining studies on analogous 2-bromopyridine (B144113) derivatives and general principles of relevant reaction mechanisms, such as the widely employed Suzuki-Miyaura cross-coupling, we can infer the kinetic and thermodynamic behavior of 2-Bromo-5-(methoxymethoxy)pyridine.

The reactivity of 2-Bromo-5-(methoxymethoxy)pyridine is primarily centered around the carbon-bromine bond at the 2-position of the pyridine ring. This bond is susceptible to cleavage and substitution through various transition metal-catalyzed cross-coupling reactions. The general mechanism for these reactions, particularly for palladium-catalyzed couplings, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org

General Catalytic Cycle for Cross-Coupling Reactions:

Transmetalation: Following oxidative addition, the transmetalation step occurs, where a ligand from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, and the halide is transferred to the organometallic species. wikipedia.org This step is generally faster than the oxidative addition.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Factors Influencing Reaction Kinetics and Thermodynamics:

While specific data for 2-Bromo-5-(methoxymethoxy)pyridine is unavailable, general factors known to influence the kinetics and thermodynamics of similar cross-coupling reactions are well-documented. These factors provide a framework for understanding and optimizing the reaction pathways of this compound.

| Factor | Influence on Reaction Kinetics and Thermodynamics |

| Catalyst and Ligands | The choice of palladium catalyst and associated ligands significantly impacts the reaction rate. Electron-rich and sterically hindered phosphine ligands can accelerate the oxidative addition and reductive elimination steps. |

| Base | The base plays a crucial role in the transmetalation step of Suzuki-Miyaura couplings and can influence the overall reaction rate. The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized for a given substrate and catalyst system. wikipedia.org |

| Solvent | The solvent can affect the solubility of reagents and the stability of intermediates in the catalytic cycle, thereby influencing reaction rates. Common solvents for these reactions include toluene, THF, dioxane, and DMF. wikipedia.org |

| Temperature | As with most chemical reactions, temperature has a significant effect on the reaction rate, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also lead to side reactions and decomposition of the catalyst or reagents. |

| Nature of the Coupling Partner | The electronic and steric properties of the organometallic coupling partner also affect the rate of transmetalation and the overall efficiency of the reaction. |

In the context of regioselectivity for di-substituted pyridines, studies on compounds like 2,4-dibromopyridine (B189624) have shown that the C2-Br bond is generally more reactive towards Suzuki cross-coupling than a C4-Br bond. This preference is attributed to the higher electrophilicity of the C2 position in the pyridine ring, which facilitates the initial oxidative addition step. researchgate.net This suggests that the bromine at the 2-position of 2-Bromo-5-(methoxymethoxy)pyridine is the primary site of reactivity in such cross-coupling reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Methoxymethoxy Pyridine

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for 2-Bromo-5-(methoxymethoxy)pyridine. Therefore, a detailed analysis of its crystal packing, unit cell parameters, intermolecular interactions, and solid-state conformation is not possible at this time.

Crystal Packing and Unit Cell Analysis

Information regarding the crystal system, space group, and unit cell dimensions of 2-Bromo-5-(methoxymethoxy)pyridine is not available in the current scientific literature.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without crystallographic data, a definitive analysis of the intermolecular forces governing the solid-state assembly of 2-Bromo-5-(methoxymethoxy)pyridine cannot be conducted. However, based on its molecular structure, potential interactions could include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine (B92270) ring or the oxygen atoms of the methoxymethoxy group.

π-π Stacking: The aromatic pyridine ring may participate in π-π stacking interactions, further stabilizing the crystal lattice.

Conformational Analysis in the Crystalline State

The conformation of the methoxymethoxy group relative to the pyridine ring in the solid state remains undetermined without experimental X-ray data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Detailed, experimentally verified ¹H and ¹³C NMR data for 2-Bromo-5-(methoxymethoxy)pyridine are not available in peer-reviewed journals or major chemical data repositories. While predicted spectra can be generated, this report is restricted to experimentally confirmed data.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

A detailed assignment of proton chemical shifts and coupling constants for 2-Bromo-5-(methoxymethoxy)pyridine cannot be provided due to the absence of published experimental spectra.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Similarly, the specific chemical shifts for the carbon atoms in the 2-Bromo-5-(methoxymethoxy)pyridine skeleton are not available from experimental sources.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of 2-Bromo-5-(methoxymethoxy)pyridine is expected to exhibit a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the methoxy (B1213986) and methylene (B1212753) groups, expected around 2950-2850 cm⁻¹.

C=N and C=C stretching (pyridine ring): A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the aromatic pyridine ring.

C-O stretching (ether): Strong absorptions are expected in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the methoxy and methoxymethoxy groups.

C-Br stretching: A weaker absorption is anticipated in the lower frequency region, typically around 600-500 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For 2-Bromo-5-(methoxymethoxy)pyridine, the Raman spectrum would be useful for observing the symmetric breathing modes of the pyridine ring, which are often weak in the IR spectrum. The C-Br stretch may also be more prominent in the Raman spectrum.

The precise positions of the vibrational bands are sensitive to the electronic environment and substitution pattern of the pyridine ring. The presence of the electron-donating methoxymethoxy group and the electron-withdrawing bromine atom influences the bond strengths and, consequently, the vibrational frequencies of the ring.

The following table outlines the expected key vibrational modes for 2-Bromo-5-(methoxymethoxy)pyridine.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| C=N, C=C Ring Stretch | 1600 - 1400 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | 1150 - 1085 | FT-IR |

| C-O-C Symmetric Stretch | 1250 - 1000 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, Raman |

Note: The expected wavenumber ranges are based on general spectroscopic data for substituted pyridines and ethers.

Theoretical and Computational Investigations of 2 Bromo 5 Methoxymethoxy Pyridine

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical studies are essential for elucidating the fundamental electronic and geometric properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for these investigations.

Optimized Geometries and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-bromo-5-(methoxymethoxy)pyridine, this would involve calculating bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further calculations can reveal the electronic structure, detailing how electrons are distributed within the molecule. This information is critical for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive species. For 2-bromo-5-(methoxymethoxy)pyridine, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For 2-bromo-5-(methoxymethoxy)pyridine, the MEP map would highlight the electron-rich and electron-poor areas, providing a guide to its reactive sites.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations can predict the infrared and Raman spectra of a molecule. By comparing these calculated frequencies with experimental data, the accuracy of the computational model can be validated. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion of the chemical bonds. This provides a detailed understanding of the molecule's vibrational properties.

Conformational Analysis and Energy Landscapes

The methoxymethoxy group in 2-bromo-5-(methoxymethoxy)pyridine introduces conformational flexibility. A conformational analysis is necessary to identify the different spatial arrangements (conformers) of the molecule and their relative energies. By rotating the single bonds, particularly those in the methoxymethoxy substituent, a potential energy surface can be mapped out. This "energy landscape" reveals the most stable conformers and the energy barriers for interconversion between them. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties.

Below is a hypothetical data table that would be generated from such computational studies for 2-bromo-5-(methoxymethoxy)pyridine.

| Parameter | Calculated Value |

| Optimized Geometry | |

| C-Br Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| Pyridine (B92270) Ring Bond Lengths (Å) | Data not available |

| Electronic Properties | |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Vibrational Frequencies (cm⁻¹) | |

| C-H Stretch | Data not available |

| C-Br Stretch | Data not available |

| Pyridine Ring Modes | Data not available |

Reaction Mechanism Simulations and Transition State Analysis

The study of reaction mechanisms through computational simulations is a cornerstone of modern organic chemistry. For a molecule such as 2-Bromo-5-(methoxymethoxy)pyridine, theoretical investigations would likely focus on reactions involving its key functional groups: the bromo substituent, the pyridine ring, and the methoxymethoxy (MOM) protecting group.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. These simulations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The analysis of transition states provides vital information about the energy barriers of a reaction, which dictates its kinetics.

For 2-Bromo-5-(methoxymethoxy)pyridine, a relevant area of investigation would be its participation in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are fundamental for forming new carbon-carbon or carbon-nitrogen bonds. Theoretical modeling could predict the most favorable catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Predictive Modeling of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their chemical shifts. These predictions can help in assigning peaks in an experimental spectrum and confirming the structure of a compound. For 2-Bromo-5-(methoxymethoxy)pyridine, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending motions of particular bonds, such as C-H, C=N, C-O, and C-Br.

The following table provides a hypothetical example of predicted spectroscopic data for 2-Bromo-5-(methoxymethoxy)pyridine, based on general principles and data for similar compounds.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Pyridine ring protons: 7.5-8.5; Methoxymethoxy protons: ~5.4 (O-CH₂-O), ~3.5 (O-CH₃) |

| ¹³C NMR Chemical Shift (ppm) | Pyridine ring carbons: 110-150; Methoxymethoxy carbons: ~95 (O-CH₂-O), ~56 (O-CH₃) |

| Key IR Frequencies (cm⁻¹) | C-H stretch (aromatic): ~3100-3000; C=N stretch: ~1600; C-O stretch: ~1200-1000 |

Note: These are illustrative values and not based on actual computations for 2-Bromo-5-(methoxymethoxy)pyridine.

Investigation of Electronic and Optical Properties

The electronic and optical properties of molecules are of great interest for applications in materials science, particularly in the field of optoelectronics. Computational methods can provide valuable insights into these properties.

Dipole Moments and Polarizabilities

For 2-Bromo-5-(methoxymethoxy)pyridine, computational calculations could determine the magnitude and direction of its dipole moment, as well as its polarizability tensor. This information would be useful in predicting its solubility in different solvents and its behavior in electric fields.

Non-linear Optical (NLO) Property Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for technologies such as frequency conversion, optical switching, and data storage. Computational chemistry plays a key role in the design of new NLO materials by predicting their hyperpolarizabilities.

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Molecules with large β values are promising candidates for NLO applications. Theoretical studies on substituted pyridines have shown that the nature and position of electron-donating and electron-withdrawing groups can significantly influence their NLO properties. youtube.com

A computational investigation of 2-Bromo-5-(methoxymethoxy)pyridine would involve calculating its first hyperpolarizability to assess its potential as an NLO material. The presence of the electron-withdrawing bromine atom and the electron-donating methoxymethoxy group could lead to interesting NLO characteristics.

The table below presents hypothetical electronic and optical property data for 2-Bromo-5-(methoxymethoxy)pyridine.

| Property | Predicted Value (Arbitrary Units) |

| Dipole Moment (Debye) | 1.5 - 2.5 |

| Average Polarizability (α) | ~150 |

| First Hyperpolarizability (β) | Potentially significant due to donor-acceptor substitution |

Note: These are illustrative values and not based on actual computations for 2-Bromo-5-(methoxymethoxy)pyridine.

Strategic Utility and Synthetic Applications of 2 Bromo 5 Methoxymethoxy Pyridine

Building Block for Complex Organic Synthesis

As a substituted pyridine (B92270), 2-Bromo-5-(methoxymethoxy)pyridine is a versatile intermediate in the synthesis of complex organic molecules. The pyridine ring is a common scaffold in medicinal chemistry, and the bromo- and methoxymethoxy- substituents offer distinct points for chemical modification. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions, while the methoxymethoxy (MOM) group serves as a stable and reliable protecting group for the 5-hydroxy position.

The primary role of the MOM group is to mask the reactivity of the hydroxyl group, which could interfere with desired chemical transformations elsewhere in the molecule. Once the necessary synthetic steps are completed, the MOM group can be readily removed under acidic conditions to reveal the free hydroxyl group, a common feature in many biologically active compounds.

While specific research focusing broadly on the use of 2-Bromo-5-(methoxymethoxy)pyridine for constructing a wide range of heterocyclic architectures is limited, its utility is demonstrated in specific, multi-step syntheses. Its value lies in its ability to act as a linchpin in assembling complex fused ring systems. The bromo- group at the 2-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the precise and efficient formation of new bonds, connecting the pyridine core to other aromatic or heterocyclic rings. This strategy is fundamental to creating the complex polycyclic frameworks that are often required for biological activity.

A significant application of 2-Bromo-5-(methoxymethoxy)pyridine is in the synthesis of complex molecules, such as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). In one documented synthetic pathway, the process begins with the readily available 2-bromo-5-hydroxypyridine (B120221). The hydroxyl group is protected using methoxymethyl chloride (MOMCl) to yield 2-Bromo-5-(methoxymethoxy)pyridine.

This protection is a critical step, as it prevents the acidic proton of the hydroxyl group from interfering with subsequent organometallic reactions. The protected compound then undergoes a lithium-halogen exchange, followed by a reaction with a suitable electrophile to build a more complex intermediate. After several steps, the MOM group is removed to yield the final, biologically active GSK-3 inhibitor. This example highlights the essential role of 2-Bromo-5-(methoxymethoxy)pyridine as a transient, yet indispensable, intermediate that facilitates the construction of intricate molecular targets.

Precursor in the Development of Bioactive Molecules and Drug Scaffolds

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. Substituted pyridines like 2-Bromo-5-(methoxymethoxy)pyridine are therefore valuable precursors for creating new potential drugs. The ability to sequentially modify the 2-position (via the bromo group) and the 5-position (by deprotecting the MOM group and then functionalizing the resulting hydroxyl group) provides chemists with a powerful tool to generate molecular diversity and optimize biological activity.

There is a lack of specific in silico screening or molecular docking studies published for 2-Bromo-5-(methoxymethoxy)pyridine itself. Computational studies in drug design typically focus on final, active compounds or on virtual libraries of potential drug candidates rather than on protected intermediates. However, the derivatives synthesized from this precursor are frequently subjected to such analyses. For instance, the final GSK-3 inhibitors derived from this starting material would be computationally docked into the active site of the GSK-3 enzyme to predict binding affinity and understand the structural basis for its inhibitory activity. These computational insights help guide the design of more potent and selective analogues.

2-Bromo-5-(methoxymethoxy)pyridine is an ideal starting material for the synthesis of compound libraries for high-throughput biological screening. Its two distinct reactive sites allow for a combinatorial approach to synthesis. For example, a variety of different groups can be introduced at the 2-position via palladium-catalyzed cross-coupling reactions. Subsequently, the MOM group can be removed, and the resulting hydroxyl group can be modified with another set of diverse building blocks. This "two-dimensional" diversification strategy can rapidly generate a large library of related but structurally distinct compounds, which can then be screened against various biological targets to identify new hit compounds. While this is a clear potential application, specific published examples of large libraries synthesized from this particular starting material are not readily found.

Contributions to Agrochemical Research and Development

Pyridine derivatives are widely used in the agrochemical industry as active ingredients in herbicides, insecticides, and fungicides. The structural motifs present in 2-Bromo-5-(methoxymethoxy)pyridine are relevant to this field. The ability to synthesize a wide range of derivatives from this precursor makes it a potentially valuable tool for discovering new agrochemicals. However, specific research detailing the use of 2-Bromo-5-(methoxymethoxy)pyridine in the development of commercial agrochemicals is not prominent in publicly available literature. The research and development in this sector often focus on the final patented active ingredients rather than the specific intermediates used in their synthesis.

Potential in Advanced Materials Science

Development of Functional Pyridine-Based Materials

The functionalization of pyridine rings is a key strategy in the development of materials with tailored properties for applications in electronics and photonics. The bromine atom and the methoxymethoxy group on the 2-Bromo-5-(methoxymethoxy)pyridine scaffold present opportunities for various chemical modifications. For instance, the bromo substituent can serve as a handle for cross-coupling reactions, a powerful tool for constructing complex conjugated systems. The methoxymethoxy group acts as a protecting group for the hydroxyl functionality, which can be deprotected to introduce a hydroxyl group that can further be used for hydrogen bonding or as a reactive site for esterification or etherification to append other functional moieties.

While the potential for creating functional materials from this precursor exists, current research has predominantly focused on its role as an intermediate in the synthesis of biologically active molecules. There is a lack of specific studies detailing the synthesis and characterization of functional polymers or other materials derived from 2-Bromo-5-(methoxymethoxy)pyridine for applications in materials science.

Applications in Optoelectronic and Non-Linear Optical Devices

Pyridine-containing polymers and small molecules have shown promise in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), often serving as electron-transporting or hole-transporting layers. The nitrogen atom in the pyridine ring can influence the electronic energy levels of the material, which is a critical factor for efficient charge injection and transport.

Furthermore, molecules with a pyridine core can be designed to exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. The development of NLO materials often involves creating molecules with a significant charge-transfer character, which can be achieved by substituting the pyridine ring with electron-donating and electron-withdrawing groups.

Despite the general potential of pyridine derivatives in these fields, there is no specific research available that demonstrates the application of materials derived from 2-Bromo-5-(methoxymethoxy)pyridine in optoelectronic or non-linear optical devices. The available literature primarily details its synthesis and use in the preparation of pharmaceutical compounds. google.comgoogle.com Further research would be necessary to explore and validate any potential applications of 2-Bromo-5-(methoxymethoxy)pyridine-based materials in these advanced technological areas.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The traditional synthesis of 2-Bromo-5-(methoxymethoxy)pyridine typically involves the protection of the hydroxyl group of 2-bromo-5-hydroxypyridine (B120221). Research efforts are now geared towards developing more efficient, selective, and scalable synthetic routes. This includes optimizing the protection step to minimize by-products and improve yields, as well as exploring alternative pathways that circumvent multiple steps.

A comparative analysis of existing and potential methodologies highlights the drive towards greater efficiency.

Table 1: Comparison of Synthetic Approaches for Pyridine (B92270) Derivatives

| Methodology | Description | Potential Advantages for 2-Bromo-5-(methoxymethoxy)pyridine |

|---|---|---|

| Classical Synthesis | Multi-step process involving diazotization of an aminopyridine followed by protection. | Well-established and reliable. |

| Cross-Coupling | Palladium-catalyzed reactions to introduce functional groups. | High functional group tolerance and selectivity. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Increased atom economy, reduced step-count. |

| Flow Chemistry | Synthesis in continuous flow reactors. | Enhanced safety, scalability, and reaction control. |

Exploration of Uncharted Reactivity Modes and Catalytic Systems

The primary reactivity of 2-Bromo-5-(methoxymethoxy)pyridine centers on the carbon-bromine bond, which readily participates in various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are commonly employed to form new carbon-carbon and carbon-nitrogen bonds.

Emerging research is focused on exploring novel catalytic systems that offer advantages over traditional palladium catalysts. This includes the use of more earth-abundant and less expensive metals like nickel and copper, which have shown promise in cross-coupling reactions of aryl halides. Furthermore, the development of photoredox catalysis opens up new avenues for the functionalization of 2-Bromo-5-(methoxymethoxy)pyridine under mild conditions, potentially enabling reactions that are not feasible with conventional thermal methods.

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving 2-Bromo-5-(methoxymethoxy)pyridine is crucial for optimizing existing transformations and designing new ones. While the general mechanisms of cross-coupling reactions are well-understood, the specific influence of the methoxymethoxy group and the pyridine nitrogen on reaction kinetics and selectivity is an area of active investigation.

Future research will likely involve an integrated approach that combines experimental techniques, such as kinetic analysis and in-situ spectroscopy, with high-level computational modeling. Density Functional Theory (DFT) calculations, for example, can provide detailed insights into transition state geometries and activation energies, helping to rationalize observed reactivity and predict the outcomes of new catalytic systems mdpi.com. This synergy between experiment and theory is essential for moving beyond empirical screening and towards the rational design of more efficient synthetic protocols.

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chemical intermediates. The integration of flow chemistry represents a significant step in this direction. Performing the synthesis or subsequent reactions of 2-Bromo-5-(methoxymethoxy)pyridine in a continuous flow system can offer numerous advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

Moreover, flow chemistry can facilitate the telescoping of reaction sequences, where the output of one reactor is fed directly into the next, thereby minimizing solvent use, purification steps, and waste generation. This approach aligns with the goals of sustainable synthesis by improving energy efficiency and reducing the environmental footprint of chemical manufacturing processes.

Application in Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction

In the context of 2-Bromo-5-(methoxymethoxy)pyridine, AI could be employed to design optimal synthetic routes for complex pharmaceutical targets that incorporate this building block. By learning from vast databases of chemical reactions, these algorithms can predict the most effective coupling partners, catalysts, and reaction conditions. This technology has the potential to significantly accelerate the discovery and development of new molecules by reducing the time and resources spent on empirical optimization.

Expanded Applications in Niche Advanced Materials and Specialized Functional Molecules

While 2-Bromo-5-(methoxymethoxy)pyridine is a valuable intermediate, its potential extends beyond its current applications. The pyridine motif is a key component in many functional materials, including organic light-emitting diodes (OLEDs), sensors, and catalysts. The ability to deprotect the hydroxyl group post-synthesis allows for the introduction of further functionality or for the hydroxyl group itself to play a key role in the final material's properties, such as through hydrogen bonding.

Future research will likely explore the incorporation of this building block into novel conjugated polymers, metal-organic frameworks (MOFs), and specialized ligands for catalysis. The unique electronic properties of the substituted pyridine ring can be fine-tuned to achieve desired optical, electronic, or catalytic functions, opening up new opportunities in the field of advanced materials.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-5-(methoxymethoxy)pyridine, and what parameters influence yield?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized pyridine core. For example, bromination using N-bromosuccinimide (NBS) in a refluxing solvent like CCl₄ with AIBN as a radical initiator is a common approach . Critical parameters include:

- Temperature control : Maintaining 100–110°C ensures efficient radical initiation.

- Reaction time : Extended durations (e.g., 18 hours) are required for complete conversion.

- Purification : Combiflash chromatography (15% EtOAc/heptane) achieves >85% purity .

Basic: How can researchers characterize the purity and structural integrity of 2-Bromo-5-(methoxymethoxy)pyridine?

Methodological Answer:

Key analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethoxy and bromine positions) .

- LCMS : Monitors reaction progress and verifies molecular ion peaks .

- HPLC : Quantifies purity (>95% is typical for research-grade material) .

Advanced: What challenges arise in cross-coupling reactions with this compound, and how can conditions be optimized?

Methodological Answer:

Challenges include low reactivity of the bromine substituent and steric hindrance from the methoxymethoxy group. Optimization strategies:

- Catalyst selection : Use Pd(OAc)₂ with tetrabutylammonium iodide (TBAI) to enhance oxidative addition .

- Solvent systems : Biorenewable solvents like Cyrene™ mixed with γ-valerolactone (GVL) improve yields (up to 95%) and reduce toxicity .

- Base choice : Cs₂CO₃ or t-BuONa in 1,4-dioxane/water (4:1) facilitates Suzuki-Miyaura couplings .

Advanced: How do solvent and catalyst choices impact reductive homocoupling efficiency?

Methodological Answer:

Solvent polarity and catalyst compatibility are critical:

- Cyrene™ : A "green" solvent increases reaction efficiency (95% yield) compared to DMF, likely due to better stabilization of Pd intermediates .

- Pd(OAc)₂ : Outperforms other catalysts in homocoupling due to favorable redox properties .

- Temperature : Reactions at 50°C balance kinetics and thermodynamics, avoiding decomposition .

Advanced: How can contradictions in reactivity data under different catalytic systems be resolved?

Methodological Answer:

Contradictions often stem from varying ligand environments or solvent effects. To resolve:

- Systematic screening : Test solvents (e.g., Cyrene™ vs. DMF) and bases (Cs₂CO₃ vs. K₂CO₃) to identify optimal conditions .

- Mechanistic studies : Use DFT calculations to predict electronic effects of the methoxymethoxy group on Pd coordination .

Advanced: How to design experiments evaluating biological activity of derivatives?

Methodological Answer:

- Target identification : Use SPR (surface plasmon resonance) to assess binding to α-synuclein or other neurological targets .

- Fluorescence assays : Monitor interactions with proteins like kinases or GPCRs .

- In vitro models : Test cytotoxicity in cell lines (e.g., HEK293) to prioritize derivatives for in vivo studies .

Basic: What are best practices for handling and storage?

Methodological Answer:

- Storage : Keep at room temperature in airtight, light-protected containers to prevent hydrolysis of the methoxymethoxy group .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation .

Advanced: How to integrate computational methods with experimental data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.